Bz-Camp

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazine-based compounds involves condensation reactions of phenols, formaldehyde, and primary amines or amides. For instance, benzoxazines can be synthesized via a solventless method, combining phenolic compounds with amines and formaldehyde under reflux conditions, leading to a series of monofunctional benzoxazine monomers (Wang et al., 2012).

Molecular Structure Analysis

Benzoxazine compounds exhibit a unique molecular structure characterized by an oxazine ring, which is crucial for their thermal and chemical properties. The structure of benzoxazines is confirmed through techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, revealing their distinct cyclic structure and functional groups (Wang et al., 2012).

Chemical Reactions and Properties

Benzoxazines undergo ring-opening polymerization upon heating, leading to polybenzoxazines with high thermal stability and mechanical properties. This polymerization can be modified by introducing functional groups like allyl groups to improve cross-linking density and enhance properties (Yiqun Wang et al., 2016).

Physical Properties Analysis

Benzoxazine monomers and their polymers exhibit notable physical properties such as high glass transition temperatures and thermal stability. The introduction of different substituents can manipulate these properties, demonstrating their versatility in materials science applications (Yiqun Wang et al., 2016).

Chemical Properties Analysis

Chemically, benzoxazines are reactive towards various agents and conditions, allowing for the synthesis of a wide range of derivatives with specific functionalities. The chemical reactivity includes interactions with isocyanates, nitriles, and alkyl halides, leading to diverse products with potential applications in different domains (Hackley, Cochrane, & Hackley, 1964).

Applications De Recherche Scientifique

Dual Use in Chemical Warfare Agents

Bz-CAMP, as a derivative of 3-Quinuclidinyl Benzilate (BZ), is recognized in studies for its potential in dual-use research, particularly in drug development and chemical warfare. It's identified as a compound that can be misapplied to pose threats to public health and the environment. This research aims to find more potent incapacitating agents based on the structure of BZ or atropine, highlighting the significance and risks associated with such compounds in both medical and military contexts (Ball, 2015).

Effects on C6 Glioma Cells

This compound, along with other cAMP analogues, has been studied for its effects on cell proliferation, particularly in C6 rat glioma cells. The research demonstrates that different cAMP analogues, including this compound, exhibit varied specificities and potencies in inhibiting cell growth. This study provides insights into the molecular mechanisms of cAMP analogues in growth control and differentiation, with this compound showing a distinct potency compared to its counterparts (Zorn et al., 1993).

Role in Steroidogenesis in Rat Adrenal Cells

The role of this compound in steroidogenesis has been explored, particularly its interaction with cyclic AMP (cAMP)-dependent protein kinases in rat adrenal cells. This research provides a deeper understanding of how this compound and other cAMP analogues influence the production of corticosteroids, demonstrating its significant role in endocrine functions (Whitehouse & Abayasekara, 1994).

Mécanisme D'action

- Target of Action Bz-Camp primarily interacts with specific protein kinase A (PKA) isoforms. PKA is a key player in regulating various cellular processes, including cell growth, differentiation, and survival.

- This compound activates PKA, which in turn phosphorylates various downstream targets. This activation influences cellular processes such as gene transcription, protein expression, and cell differentiation .

- This compound is involved in the cAMP-PKA-CREB pathway. In this pathway:

- This compound can be administered via various routes, including oral, intravenous, sublingual, and intranasal forms .

- Factors like lipid solubility, plasma protein binding, and molecular size affect its volume of distribution .

- Elimination half-life, which reflects the time for plasma concentration to decrease by 50%, depends on clearance and volume of distribution. Renal and hepatic diseases impact elimination half-life .

- Result of Action It may enhance long-term potentiation (LTP), a process critical for memory formation. In cancer research, this compound shows potential for inducing cell death in specific cancer cell lines and promoting differentiation.

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propriétés

IUPAC Name |

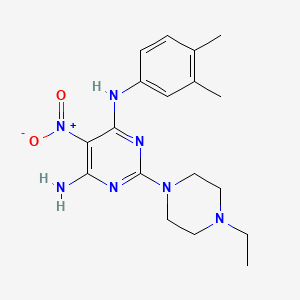

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N6-benzoyl-cAMP interact with its target and what are the downstream effects?

A1: N6-benzoyl-cAMP (Bz-cAMP) acts as a membrane-permeable analogue of cyclic adenosine monophosphate (cAMP) and primarily targets cyclic AMP-dependent protein kinase (PKA) [, , ]. This compound binds to the nucleotide-binding sites of PKA, leading to its activation. This activation triggers a cascade of downstream phosphorylation events, impacting various cellular processes like cell growth, differentiation, and signal transduction.

Q2: Can you explain the concept of synergistic responses observed with this compound and other cAMP analogs in stimulating steroid production?

A2: Research has shown that this compound, when used in combination with other cAMP analogs like aminohexylamino-cAMP (AHA-cAMP) or 8-thiomethyl-cAMP (TM-cAMP), can induce synergistic increases in steroid production in rat adrenal cells []. This synergy stems from the cooperative binding of these analogs to different nucleotide-binding sites on PKA. AHA-cAMP preferentially binds to site 1 on type I PKA, while TM-cAMP prefers site 1 on type II PKA. This compound, on the other hand, exhibits selectivity for site 2 on both types of PKA. When used in combination, the simultaneous binding of these analogs to their respective sites enhances PKA activation, resulting in a more significant stimulation of steroid production than what's achievable with individual analogs alone.

Q3: What are the differences in effects of this compound compared to other structurally related N6-substituted cAMP analogues?

A3: Despite similarities in structure and reported binding affinities to PKA, studies on C6 rat glioma cells have shown varying potencies among N6-substituted cAMP analogues like N6-benzyl-cAMP (Bn-cAMP), N6-butyryl-cAMP (Bt-cAMP), and N6, O2'-cAMP (Bt2-cAMP) []. Interestingly, this compound displayed minimal growth inhibitory effect on these cells even at high concentrations, contrasting with the potent activity of Bn-cAMP. This suggests that subtle structural variations within this class of compounds can significantly impact their biological activity and potentially influence their interaction with specific targets or downstream signaling pathways.

Q4: How does this compound influence the cell cycle of Plasmodium falciparum, the parasite responsible for malaria?

A4: Studies indicate that this compound can directly influence the cell cycle progression of Plasmodium falciparum []. When red blood cells infected with the parasite are treated with this compound, a significant alteration in the parasite's cell cycle is observed. This effect is specifically linked to the activation of PKA, as demonstrated by the ability of PKA inhibitors to block the cell cycle disruption caused by this compound. This suggests a potential role of the cAMP/PKA pathway in regulating the parasite's development and highlights a possible target for antimalarial drug development.

A5: Research points to a complex interplay between cAMP and calcium (Ca2+) signaling pathways, with this compound playing a mediating role []. this compound treatment not only activates PKA, but also leads to an increase in cytosolic Ca2+ levels. This observation suggests that this compound can influence cellular processes regulated by Ca2+, adding another layer of complexity to its cellular effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B1231931.png)

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![2-(4-Morpholinyl)-5-(1-piperidinylsulfonyl)benzoic acid [2-[2-(4-fluorophenyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1231943.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![N-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-4-oxo-1-benzopyran-2-carboxamide](/img/structure/B1231945.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B1231949.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)